6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone
Overview
Description
6-(4-fluorophenyl)-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C16H16FN3O2S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.09472610 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
The compound has been studied for its potential in antimicrobial and antifungal applications. Tiwari et al. (2018) reported the synthesis of various derivatives of pyridazinone and evaluated their in vitro antifungal and antibacterial activity. They found that certain compounds with specific groups exhibited potent antibacterial and antifungal properties, demonstrating the compound's relevance in antimicrobial research (Tiwari et al., 2018).
Drug Discovery and Synthesis
Pattison et al. (2009) discussed the use of pyridazinone as a scaffold for the synthesis of various disubstituted and ring-fused pyridazinone systems. This indicates its utility in the drug discovery process, especially in the creation of polyfunctional systems with potential therapeutic applications (Pattison et al., 2009).
Antinociceptive Activity
Gökçe et al. (2001) synthesized a series of pyridazinone derivatives to evaluate their antinociceptive activity. Their findings highlight the compound's potential in pain management research, particularly in the development of new analgesic drugs (Gökçe et al., 2001).
Antitumor Applications
Jin et al. (2015) explored the use of pyridazinone derivatives in developing an injectable formulation for hydrophobic antitumor candidates. This study underscores the compound's potential in cancer treatment, particularly in enhancing the delivery of hydrophobic antitumor drugs (Jin et al., 2015).
Antioxidant Activity
Mehvish and Kumar (2022) synthesized new pyridazinone derivatives and demonstrated their antioxidant activity. Their research provides insights into the potential of these compounds in combating oxidative stress, which is implicated in various diseases (Mehvish & Kumar, 2022).
Solubility and Thermodynamics
Imran et al. (2017) studied the solubility and thermodynamics of pyridazinone derivatives. Understanding the solubility and thermodynamic behavior of these compounds is crucial for their formulation and delivery in pharmaceutical applications (Imran et al., 2017).
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(21)20(18-14)11-16(22)19-7-9-23-10-8-19/h1-6H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIJHZGBMJCOMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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